molecular formula C10H13BrO3S B6975705 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate

3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate

Cat. No.: B6975705
M. Wt: 293.18 g/mol
InChI Key: OCGNKFWRKXBMJH-UHFFFAOYSA-N
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Description

3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate is an organic compound that features a brominated thiophene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate typically involves the esterification of 3-bromothiophene-2-acetic acid with 3-methoxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-Methoxypropyl 2-(3-hydroxythiophen-2-yl)acetate.

Scientific Research Applications

3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of thiophene-based compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom on the thiophene ring is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of corresponding acids or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxypropyl 2-(3-chlorothiophen-2-yl)acetate
  • 3-Methoxypropyl 2-(3-iodothiophen-2-yl)acetate
  • 3-Methoxypropyl 2-(3-fluorothiophen-2-yl)acetate

Comparison

Compared to its chlorinated, iodinated, and fluorinated analogs, 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate may exhibit different reactivity and selectivity in chemical reactions due to the unique properties of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom’s size and electronegativity can influence the compound’s overall reactivity and interaction with other molecules.

Properties

IUPAC Name

3-methoxypropyl 2-(3-bromothiophen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c1-13-4-2-5-14-10(12)7-9-8(11)3-6-15-9/h3,6H,2,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNKFWRKXBMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC(=O)CC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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